N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide
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Overview
Description
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide is a complex organic compound with a unique structure that combines a naphthalene sulfonyl group, a prolinamide moiety, and a 4-chloro-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-nitroaniline with an appropriate ethylating agent to form the ethylated intermediate. This intermediate is then reacted with naphthalene-2-sulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield a variety of substituted derivatives .
Scientific Research Applications
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-nitrophenyl)-2-nitrobenzamide: Similar structure but different functional groups.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Shares the naphthalene sulfonyl group but has a different core structure.
Uniqueness
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C23H23ClN4O5S |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H23ClN4O5S/c24-18-8-10-20(22(15-18)28(30)31)25-11-12-26-23(29)21-6-3-13-27(21)34(32,33)19-9-7-16-4-1-2-5-17(16)14-19/h1-2,4-5,7-10,14-15,21,25H,3,6,11-13H2,(H,26,29) |
InChI Key |
IRFBKZXIXSCKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCCNC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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